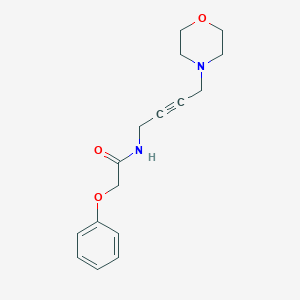![molecular formula C21H22N2O3 B2774163 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide CAS No. 898423-74-0](/img/structure/B2774163.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide, also known as CPQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPQA is a quinoline-based compound that is synthesized using a specific method, and it has been found to have several biochemical and physiological effects.
科学的研究の応用
Organocatalytic Synthesis
An innovative procedure has been developed for synthesizing enantioenriched pyrrolo[1,2-a]quinolines, utilizing a domino reaction that incorporates cyclopropane ring opening, aza-Michael/aldol reaction, and acid-promoted lactamization. This method leverages the organocatalytic activation of functionalized cyclopropaneacetaldehydes, enabling the catalytic generation of donor-acceptor cyclopropanes. The process efficiently transfers stereochemical information from the catalyst to the final products, demonstrating the versatility of cyclopropane-based intermediates in synthesizing complex quinoline derivatives (Sánchez-Díez et al., 2016).
Structural and Inclusion Properties
The structural properties of amide-containing isoquinoline derivatives have been explored, revealing that these compounds form gels and crystalline solids upon treatment with different mineral acids. This study highlights the gelation capabilities and crystal structures of these compounds, emphasizing the potential applications in material science and nanotechnology (Karmakar et al., 2007).
Tautomeric Structures and Computational Features
Research on quinolin-2(1H)-ylidene derivatives showcases the equilibrium preference for various tautomeric structures, such as enaminothione, enamine, and enaminone. This study combines experimental and computational methods to understand the structural and electronic features of these compounds, contributing to the development of new materials and pharmaceuticals (Nesterov et al., 2013).
Antitumor Activities
Investigations into the antitumor properties of pyridoisoquinolindione and dihydrothienoquinolindione derivatives have identified compounds with potent cytotoxic activity. This research provides insight into the design and synthesis of new antiproliferative compounds with potential applications in cancer therapy (Bolognese et al., 2004).
Phototoxic Organometallic Complexes
A study on N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives has explored their potential as photodynamic therapy (PDT) photosensitizers for treating cancer. These complexes exhibit significant singlet oxygen generation capabilities, highlighting their application in developing selective and effective cancer therapies (Leonidova et al., 2014).
Microtubule Destabilization
Quinolin-6-yloxyacetamides (QAs) have been identified as microtubule destabilizing agents that bind to the colchicine site of tubulin. This discovery opens new avenues for the development of antitubulin agents and provides a structural basis for designing drugs to combat multidrug-resistant cancer cells (Sharma et al., 2017).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(14-26-18-6-2-1-3-7-18)22-17-11-10-15-5-4-12-23(19(15)13-17)21(25)16-8-9-16/h1-3,6-7,10-11,13,16H,4-5,8-9,12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVNOHRANYLYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)
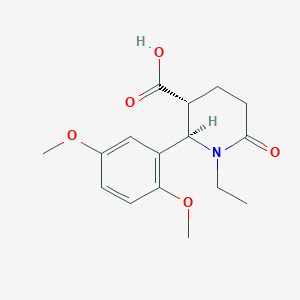
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)
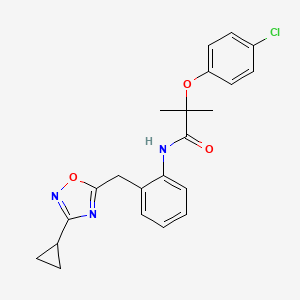
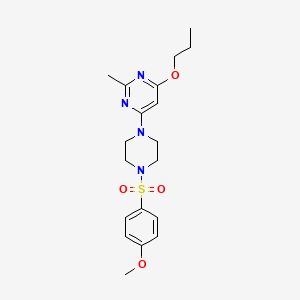
![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)
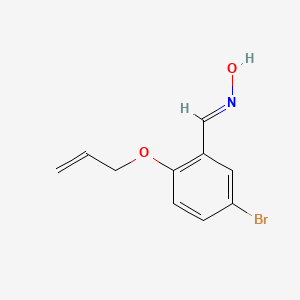

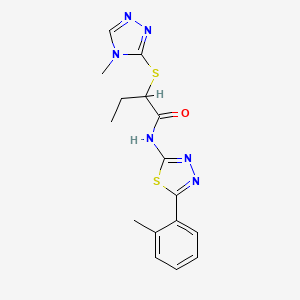

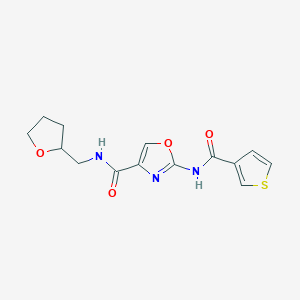

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)
